![molecular formula C54H100O12 B14454229 [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate CAS No. 72347-87-6](/img/structure/B14454229.png)
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is a complex organic compound characterized by multiple ester linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate typically involves esterification reactions. The process begins with the preparation of nonanoic acid and its subsequent conversion to nonanoyl chloride using thionyl chloride. The nonanoyl chloride is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with additional nonanoic acid to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester linkages in the presence of water, yielding nonanoic acid and glycerol.
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and glycerol.
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学的研究の応用
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and glycerol, which can then participate in various metabolic pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action, particularly in drug delivery applications.
類似化合物との比較
Similar Compounds
- [3-[3-[2,3-Di(octanoyloxy)propoxy]-2-octanoyloxypropoxy]-2-octanoyloxypropyl] octanoate
- [3-[3-[2,3-Di(decanoyloxy)propoxy]-2-decanoyloxypropoxy]-2-decanoyloxypropyl] decanoate
Uniqueness
Compared to similar compounds, [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is unique due to its specific chain length and the resulting physical and chemical properties. The nonanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications, including as a plasticizer and in drug delivery systems.
特性
CAS番号 |
72347-87-6 |
|---|---|
分子式 |
C54H100O12 |
分子量 |
941.4 g/mol |
IUPAC名 |
[3-[3-[2,3-di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate |
InChI |
InChI=1S/C54H100O12/c1-6-11-16-21-26-31-36-50(55)62-45-48(65-53(58)39-34-29-24-19-14-9-4)43-60-41-47(64-52(57)38-33-28-23-18-13-8-3)42-61-44-49(66-54(59)40-35-30-25-20-15-10-5)46-63-51(56)37-32-27-22-17-12-7-2/h47-49H,6-46H2,1-5H3 |
InChIキー |
JPCPHRJXQOXLQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


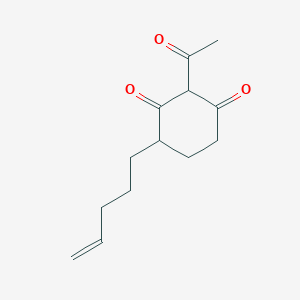

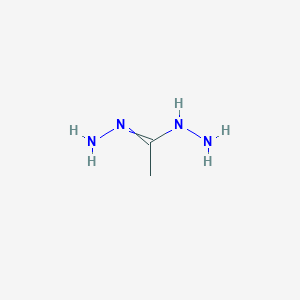

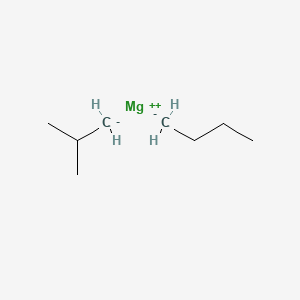



![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

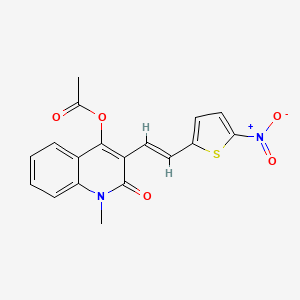
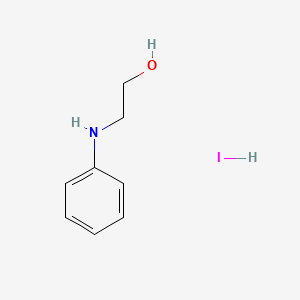
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
